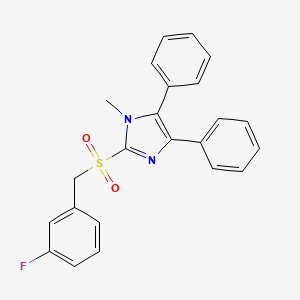

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

CAS No.: 338957-03-2

Cat. No.: VC5561711

Molecular Formula: C23H19FN2O2S

Molecular Weight: 406.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338957-03-2 |

|---|---|

| Molecular Formula | C23H19FN2O2S |

| Molecular Weight | 406.48 |

| IUPAC Name | 2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |

| Standard InChI | InChI=1S/C23H19FN2O2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)29(27,28)16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3 |

| Standard InChI Key | GXFWTSDJJUBKMH-UHFFFAOYSA-N |

| SMILES | CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a sulfonated imidazole derivative characterized by a fluorinated benzyl group and two phenyl substituents. Its systematic IUPAC name, 2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole, reflects its intricate architecture. Key identifiers include:

The compound’s structure combines a sulfone group (-SO<sub>2</sub>-) at the 2-position of the imidazole ring, a methyl group at N1, and aromatic substituents at C4 and C5. The 3-fluorobenzyl moiety introduces electronic effects that influence reactivity and solubility.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step strategy:

-

Formation of the Imidazole-Sulfide Intermediate: Condensation of benzil, ammonium acetate, and 3-fluorobenzyl thiol under acidic conditions yields the corresponding sulfide.

-

Oxidation to Sulfone: Treatment with oxidizing agents like hydrogen peroxide or potassium permanganate converts the sulfide to the sulfone derivative.

Reaction conditions (e.g., solvent, temperature) significantly impact yield. Industrial manufacturers such as MolCore employ optimized protocols to achieve ≥97% purity, critical for pharmaceutical applications .

Physicochemical Properties

Experimental data on solubility remain limited, but computational models predict moderate lipophilicity (logP ≈ 4.2) due to the aromatic groups. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Stability | Stable under inert conditions | |

| Spectral Data | IR: ν<sub>SO2</sub> ~1320, 1140 cm<sup>-1</sup> |

The sulfone group enhances thermal stability compared to sulfide analogs, making it suitable for high-temperature reactions.

Biological Activity and Research Findings

While direct biological studies on this compound are sparse, structural analogs exhibit notable activities:

-

Antimicrobial Effects: Imidazole sulfones demonstrate inhibitory activity against Gram-positive bacteria (MIC ~8–32 µg/mL).

-

Enzyme Inhibition: The sulfone group may interact with cysteine proteases, suggesting potential in antiviral drug design.

In vitro assays are needed to validate these hypotheses for 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone specifically.

Pharmaceutical Applications

As a high-purity intermediate (≥97%), this compound is utilized in:

-

API Development: Serving as a precursor for kinase inhibitors and antipsychotic agents .

-

Prodrug Synthesis: The sulfone group can be functionalized to improve bioavailability.

Industrial-scale production by MolCore underscores its relevance in global pharmaceutical supply chains .

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 4,5-Diphenyl-1-(2-propynyl)-...sulfone | C<sub>25</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>2</sub>S | 430.5 g/mol | Propynyl vs. methyl at N1 |

Replacing the N1-methyl group with a propynyl moiety increases molecular weight by 24 g/mol and introduces alkyne functionality for click chemistry applications .

Future Research Directions

-

Biological Profiling: Systematic evaluation of antimicrobial and anticancer activity.

-

Solubility Optimization: Derivatization to enhance aqueous solubility for drug formulation.

-

Catalytic Applications: Exploring use in asymmetric synthesis as a chiral auxiliary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume